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Compound of Interest

Compound Name: 4-Aminophenyl acetate

Cat. No.: B084002

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate, also known as 4-acetoxyaniline or p-aminophenyl acetate, is an
organic compound with applications in pharmaceuticals and as an intermediate in chemical
synthesis.[1] Its molecular structure, featuring an aniline core and an acetate group, gives rise
to interesting electronic and spectroscopic properties. Understanding these properties at a
guantum mechanical level is crucial for predicting its reactivity, stability, and potential biological
activity. This guide provides a comprehensive overview of the theoretical framework and
practical application of quantum chemical calculations for the detailed characterization of 4-
Aminophenyl acetate.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),
offer a powerful tool to investigate the geometric, vibrational, and electronic properties of
molecules.[2] These computational methods allow for the determination of optimized molecular
geometry, vibrational frequencies (FT-IR and Raman), electronic properties such as the Highest
Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
energies, and the analysis of intramolecular interactions through Natural Bond Orbital (NBO)
analysis.
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This technical guide outlines the standard computational methodologies, presents key data in a
structured format, and provides the necessary visualizations to understand the workflow and
interrelationships of these quantum chemical studies.

Core Concepts in Quantum Chemical Calculations

A typical computational study of a molecule like 4-Aminophenyl acetate involves several key
steps, starting from the initial structure input to the detailed analysis of its quantum mechanical
properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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